

Part 1: Molecular Architecture & Physicochemical Properties[1]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 3-(2-Aminophenoxy)propanamide

CAS No.: 1094235-02-5

Cat. No.: B1519161

[Get Quote](#)

The structural integrity of **3-(2-Aminophenoxy)propanamide** relies on the stability of its ether linkage and the distinct reactivity profiles of its two nitrogen centers.

Structural Specifications:

- Molecular Formula:

[1][2][3]

- Molecular Weight: 180.21 g/mol
- IUPAC Name: **3-(2-Aminophenoxy)propanamide**[1]
- SMILES: NC1=CC=CC=C1OCCC(N)=O

Physicochemical Profile:

Property	Value (Predicted/Experimental)	Significance
LogP	0.65 ± 0.2	Moderate lipophilicity; suitable for CNS penetration when cyclized. [1]
pKa (Aniline)	~4.6	The aromatic amine is weakly basic, serving as a nucleophile in cyclization.
pKa (Amide)	~15-16	The terminal amide acts as a neutral H-bond donor/acceptor. [1]

| H-Bond Donors | 3 (Aniline

, Amide

) | Critical for receptor binding and solubility.[1] | | Rotatable Bonds | 4 | High flexibility in the alkyl chain facilitates intramolecular folding. |

Structural Visualization: The diagram below illustrates the connectivity and the critical "folding" potential where the aniline nitrogen (

) is positioned to attack the amide carbonyl (

), a key feature for its synthetic utility.

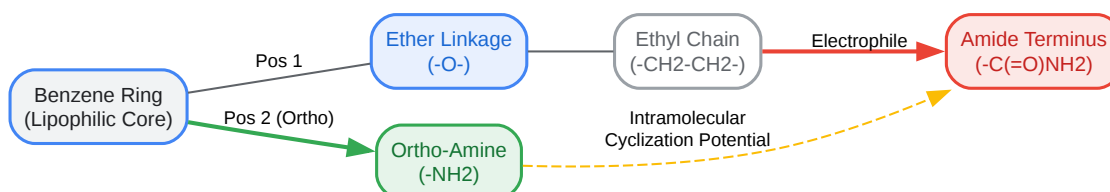


Figure 1: Functional connectivity of 3-(2-Aminophenoxy)propanamide highlighting the reactive centers.

[Click to download full resolution via product page](#)

[1]

Part 2: Synthetic Pathways[1][4][5]

The synthesis of **3-(2-Aminophenoxy)propanamide** must avoid the premature oxidation of the aniline or competitive N-alkylation.[1] The most robust protocol utilizes a Nitro-Reduction Route, ensuring regioselectivity at the oxygen atom.

Protocol: The Nitro-Reduction Strategy

This two-step workflow is preferred for its scalability and high atom economy.[1]

Step 1: Michael Addition (O-Alkylation)[1]

- Reagents: 2-Nitrophenol, Acrylamide, Triton B (Benzyltrimethylammonium hydroxide) or .
- Solvent: Ethanol or DMF (reflux).
- Mechanism: The phenoxide anion attacks the
-carbon of acrylamide.
- Critical Control: Use catalytic base to prevent hydrolysis of the amide to the carboxylic acid.

Step 2: Chemoselective Reduction

- Reagents:
(1 atm), 10% Pd/C catalyst.
- Solvent: Methanol or Ethyl Acetate.
- Outcome: Quantitative conversion of the nitro group to the aniline without reducing the amide or aromatic ring.

Detailed Workflow Diagram:

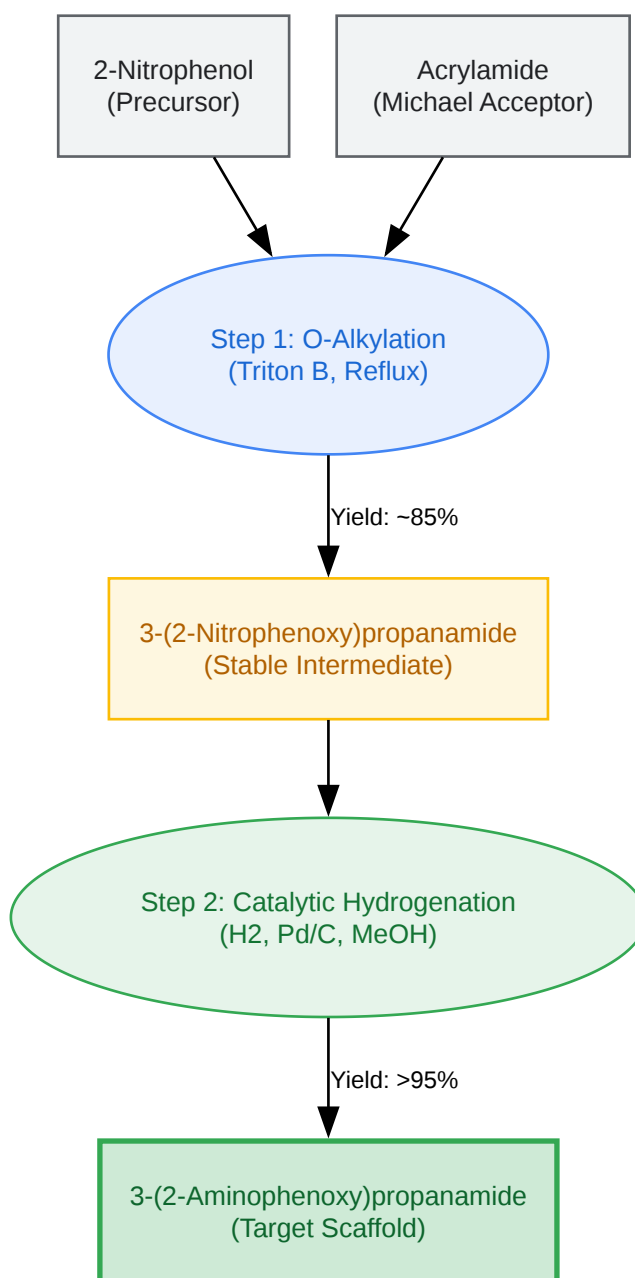


Figure 2: Validated synthetic route via Michael addition and nitro-reduction.

[Click to download full resolution via product page](#)

[1][6]

Part 3: Spectroscopic Characterization[1]

Researchers must validate the structure using NMR and IR spectroscopy. The following data points are diagnostic for the **3-(2-Aminophenoxy)propanamide** structure.

1. Proton NMR (

NMR, 400 MHz, DMSO-

):

- 6.80 - 6.50 ppm (m, 4H): Aromatic protons. The ortho-substitution pattern creates a complex multiplet, distinct from para-substituted analogs.[\[1\]](#)
- 4.70 ppm (s, 2H): Aniline
. Broad singlet, exchangeable with
.
- 4.15 ppm (t,
Hz, 2H): Phenoxy methylene (
).[\[1\]](#) The electronegativity of oxygen shifts this downfield.
- 2.55 ppm (t,
Hz, 2H): Amide methylene (
).[\[1\]](#)
- 7.40 & 6.90 ppm (bs, 2H): Amide
. Two distinct broad singlets due to restricted rotation.

2. Infrared Spectroscopy (FT-IR):

- 3450, 3350
: Primary amine (
) stretching (doublet).
- 1670
: Amide I band (

stretch).[1] Strong diagnostic peak.

- 1240

: Aryl alkyl ether (

) asymmetric stretch.[1]

Part 4: Reactivity & Pharmacophore Potential[1][7]

The primary utility of **3-(2-Aminophenoxy)propanamide** lies in its ability to undergo intramolecular cyclocondensation to form 2,3-dihydro-1,5-benzoxazepin-4(5H)-one.[1] This heterocyclic core is a bioisostere of benzodiazepines and is found in various antipsychotic and cardiovascular drugs.

Mechanism of Cyclization: Under acidic conditions (e.g., Polyphosphoric acid or p-TsOH), the amide carbonyl is activated, facilitating nucleophilic attack by the aniline nitrogen. This "7-exo-trig" cyclization is thermodynamically favored due to the formation of the stable 7-membered lactam ring.[1]

Applications in Drug Discovery:

- Fragment-Based Design: The molecule serves as a "linker" fragment, connecting aromatic warheads with polar binding motifs.
- PROTAC Linkers: The propanamide chain provides a precise distance (~4-5 Å) and flexibility for designing Proteolysis Targeting Chimeras.
- Heterocycle Synthesis: Direct precursor to 1,5-benzoxazepines, used in synthesizing inhibitors of HIV-1 reverse transcriptase and sodium channel blockers.

References

- PubChem. (n.d.).[4] **3-(2-Aminophenoxy)propanamide** - Compound Summary. National Library of Medicine. Retrieved from [[Link](#)][1]
- Nagalingam, V., et al. (2020). Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. Journal of Chemical Sciences. Retrieved from [[Link](#)][1]

- National Institutes of Health (NIH). (2025). One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepines. PMC. Retrieved from [\[Link\]\[1\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-(2-methoxyphenoxy)propan-1-amine | 3245-88-3 [[chemicalbook.com](https://www.chemicalbook.com)]
- 2. PubChemLite - 3-(2-aminophenoxy)propanamide (C9H12N2O2) [pubchemlite.lcsb.uni.lu]
- 3. chembk.com [chembk.com]
- 4. Propanamide, 3-((2-hydroxyethyl)amino)- | C5H12N2O2 | CID 117919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Part 1: Molecular Architecture & Physicochemical Properties[1]]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1519161/docs#part-1-molecular-architecture-physicochemical-properties-1\]](https://www.benchchem.com/product/b1519161/docs#part-1-molecular-architecture-physicochemical-properties-1)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)